molecular formula C22H21NO5 B11322649 Propan-2-yl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Propan-2-yl 4-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11322649
M. Wt: 379.4 g/mol
InChI Key: VMRSXWBAFQZQSI-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is a synthetic organic compound with the molecular formula C22H21NO5 and a molecular weight of 379.41 g/mol This compound features a benzoxepine core, which is a seven-membered oxygen-containing heterocycle fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxepine derivatives.

Scientific Research Applications

PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxepine Derivatives: Compounds with a similar benzoxepine core but different substituents.

    Methoxybenzamides: Compounds with a methoxy group and an amido group attached to a benzene ring.

Uniqueness

PROPAN-2-YL 4-(7-METHOXY-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific combination of functional groups and the benzoxepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

propan-2-yl 4-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C22H21NO5/c1-14(2)28-22(25)15-4-6-18(7-5-15)23-21(24)16-10-11-27-20-9-8-19(26-3)13-17(20)12-16/h4-14H,1-3H3,(H,23,24)

InChI Key

VMRSXWBAFQZQSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2

Origin of Product

United States

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